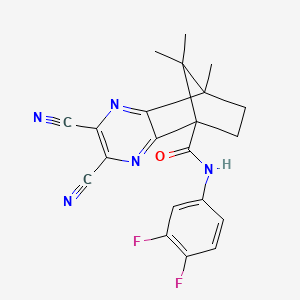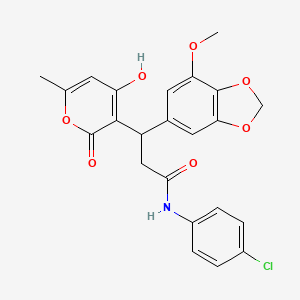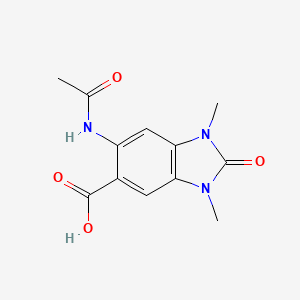![molecular formula C22H17N5OS2 B11052896 2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B11052896.png)
2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-1-(10H-phenothiazin-10-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE is a complex organic compound that features a combination of phenothiazine and tetrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide under acidic conditions.
Sulfanylation: The tetrazole derivative is then reacted with a suitable thiolating agent to introduce the sulfanyl group.
Coupling with Phenothiazine: The final step involves coupling the sulfanylated tetrazole with phenothiazine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups on the phenothiazine moiety, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting neurological disorders.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors and photovoltaic materials.
Biological Studies: The compound can be used as a probe to study various biological pathways due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 2-{[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAAZOL-5-YL]SULFANYL}-1-(10H-PHENOTHIAZIN-10-YL)-1-ETHANONE involves its interaction with molecular targets such as enzymes and receptors. The phenothiazine moiety is known to interact with dopamine receptors, while the tetrazole ring can bind to various enzymes, modulating their activity. This dual interaction can lead to a range of biological effects, making the compound a versatile tool in research.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine Derivatives: Compounds like chlorpromazine and promethazine share the phenothiazine core but differ in their substituents, leading to different pharmacological profiles.
Tetrazole Derivatives: Compounds such as losartan and candesartan contain the tetrazole ring and are used as angiotensin II receptor antagonists.
Uniqueness
The combination of phenothiazine and tetrazole in a single molecule is unique and offers a distinct set of properties that are not found in compounds containing only one of these moieties. This dual functionality allows for a broader range of applications and interactions, making it a valuable compound in both research and potential therapeutic applications.
Properties
Molecular Formula |
C22H17N5OS2 |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanyl-1-phenothiazin-10-ylethanone |
InChI |
InChI=1S/C22H17N5OS2/c1-15-10-12-16(13-11-15)27-22(23-24-25-27)29-14-21(28)26-17-6-2-4-8-19(17)30-20-9-5-3-7-18(20)26/h2-13H,14H2,1H3 |
InChI Key |
XKYSJBLAMJFVGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2-[[(2-amino-4,6-dimethylthieno[2,3-b]pyridin-3-yl)imino]methyl]-](/img/structure/B11052813.png)


![8,10-Diamino-7-(4-bromophenyl)-7H-benzo[7,8]chromeno[2,3-B]pyridin-9-YL cyanide](/img/structure/B11052825.png)

![4-(4-hydroxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione](/img/structure/B11052853.png)
![4-(3-methoxyphenyl)-5-nitro-1-(propan-2-yl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B11052864.png)

![4-[(2,4-dichlorophenyl)carbonyl]-1-(3-ethoxypropyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11052867.png)
![3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-hydroxyphenyl)ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B11052875.png)
![Prop-2-en-1-yl 7-[4-(dimethylamino)phenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11052881.png)
![4-[1-(furan-2-ylmethyl)-6-hydroxy-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]benzoic acid](/img/structure/B11052886.png)
![4-Chloro-5-[(4-methylphenyl)amino]anthra[1,2-d][1,3]dioxole-2,6,11-trione](/img/structure/B11052891.png)

